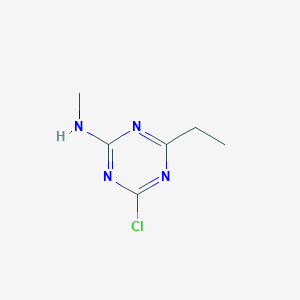

4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

Overview

Description

“4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine” is a derivative of the 1,3,5-triazine class of compounds . These compounds are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . They are also used in the production of herbicides and polymer photostabilisers .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives typically involves the replacement of chloride ions in cyanuric chloride . The use of microwave irradiation can expedite the process, yielding the desired products in less time and with higher purity . Esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues .Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by various methods such as IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactivity of 1,3,5-triazine derivatives can be optimized by computational methods and characterized by ESI-MS, 13 C NMR, 1 H NMR, FT-IR, UV/visible . The active ester formed by the reaction of the carboxylic acid with DMTMM is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various analytical techniques such as FT-IR, NMR (1 H-NMR and 13 C-NMR), mass spectra, and elemental analysis .Scientific Research Applications

Synthesis and Antimicrobial Activities

4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine has been explored in the synthesis of novel compounds with potential antimicrobial activities. For instance, certain derivatives synthesized from various primary amines have shown good to moderate activities against test microorganisms, indicating its utility in developing new antimicrobial agents (Bektaş et al., 2007).

Synthetic Auxiliary for Amide Libraries

This chemical has also been used as a precursor in creating solid-supported chloro[1,3,5]triazine, which serves as a versatile synthetic auxiliary for the synthesis of amide libraries. The use of chlorotriazine linked to specific resins has demonstrated efficacy in the solution-phase synthesis of various amides and dipeptides, showcasing its versatility in synthetic organic chemistry (Masala & Taddei, 1999).

Ring Transformations in Heterocyclic Compounds

Research has also focused on the ring transformations of heterocyclic halogeno compounds, including this compound, with nucleophiles. These studies have shed light on the mechanisms and products of such reactions, contributing to a deeper understanding of heterocyclic chemistry and expanding the potential for novel synthetic routes (Plas et al., 2010).

Herbicide Metabolism

In agricultural chemistry, the metabolism of related triazine herbicides in rats has been extensively studied, revealing pathways such as N-desethylation and conjugation with glutathione. Although this study does not directly involve this compound, it provides insights into the metabolic fate of structurally similar compounds, which could be relevant for environmental and toxicological assessments of new triazine derivatives (Crayford & Hutson, 1972).

Efficient Condensing Agent

Another application involves the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, an efficient condensing agent leading to the formation of amides and esters. This highlights the role of triazine derivatives in facilitating organic synthesis, offering practical and efficient methods for condensation reactions (Kunishima et al., 1999).

Mechanism of Action

Target of Action

Similar 1,3,5-triazine compounds have been found to be active against gram-negative bacteria such asEscherichia coli and Pseudomonas aeruginosa . These bacteria play crucial roles in various infectious diseases, making them significant targets for antimicrobial compounds.

Mode of Action

It’s known that 1,3,5-triazine derivatives can be synthesized via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that the compound might interact with its targets through similar nucleophilic substitution reactions, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given the antimicrobial activity of similar 1,3,5-triazine compounds , it can be inferred that the compound might interfere with essential biochemical pathways in the target bacteria, leading to their inhibition or death.

Result of Action

Similar 1,3,5-triazine compounds have demonstrated antimicrobial activity, suggesting that the compound might lead to the inhibition or death of target bacteria .

Future Directions

The future directions for the study and application of 1,3,5-triazine derivatives are promising. They continue to be the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Furthermore, their potential as biologically active molecules in the treatment of various diseases presents excellent development prospects .

Properties

IUPAC Name |

4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-3-4-9-5(7)11-6(8-2)10-4/h3H2,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVNKVGHCJOYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242769 | |

| Record name | 4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57639-21-1 | |

| Record name | 4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57639-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)